molecular formula C11H9F3O4 B11719032 Methyl 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propionate

Methyl 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propionate

Cat. No.: B11719032
M. Wt: 262.18 g/mol
InChI Key: ZIGGGIMUBNTTID-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propionate typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and subsequent esterification .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propionate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propionate involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property is crucial for its potential use in pharmaceuticals, as it can improve the bioavailability of drugs. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl β-oxo-4-(trifluoromethoxy)benzenepropanoate
  • Benzenepropanoic acid, β-oxo-4-(trifluoromethoxy)-, methyl ester

Uniqueness

Methyl 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propionate is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in various chemical reactions. These properties make it a valuable compound in the development of pharmaceuticals, agrochemicals, and materials .

Biological Activity

Methyl 3-oxo-3-[4-(trifluoromethoxy)phenyl]propionate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C₁₁H₉F₃O₃
Molecular Weight : 246.1826 g/mol

Key Features :

  • Contains a keto group and a trifluoromethoxy group, enhancing reactivity.
  • Increased lipophilicity due to the trifluoromethoxy group allows better interaction with biological targets.

The compound's structure significantly influences its biological activity, particularly its ability to interact with various enzymes and receptors.

The mechanism of action of this compound involves its interaction with hydrophobic pockets in proteins. The trifluoromethoxy group enhances lipophilicity, allowing for effective binding to these pockets, which can modulate the activity of enzymes and receptors. This modulation can lead to various biochemical effects, making it a candidate for further studies in drug development .

Therapeutic Potential

Research indicates that this compound has potential applications in drug development due to its ability to enhance metabolic stability. It has been explored for:

  • Drug Development : Investigated for its ability to enhance metabolic stability in drug design.
  • Enzyme Inhibition : The compound's interactions with specific enzymes may lead to inhibition pathways relevant in disease models.

Case Studies

  • Biochemical Probing : Studies have shown that this compound can serve as a biochemical probe in various assays, demonstrating its ability to modulate enzyme activities effectively. For instance, experiments indicated that the compound could inhibit specific enzyme pathways involved in metabolic processes.
  • Anti-Tubercular Properties : In vivo studies have suggested that this compound may exhibit anti-tubercular properties. Research focused on structure–activity relationship (SAR) studies revealed that modifications of the phenyl ring could enhance its efficacy against Mycobacterium tuberculosis.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
Methyl 2-trifluoromethylbenzoateC₁₁H₉F₃O₂Lacks keto group; similar lipophilicity
Methyl 4-trifluoromethylbenzoateC₁₁H₉F₃O₂Different positioning of the trifluoromethoxy group
Methyl 2-acetylbenzoateC₉H₈O₃Lacks trifluoromethoxy; contains acetyl group

The unique combination of both keto and trifluoromethoxy functionalities in this compound enhances its reactivity and potential biological activity compared to similar compounds .

Research Findings

Recent research highlights several significant findings regarding this compound:

  • Lipophilicity Impact : The presence of the trifluoromethoxy group significantly increases lipophilicity, enhancing interaction with hydrophobic biological targets.
  • Inhibition Studies : Preliminary data suggest that the compound can inhibit specific enzymatic activities associated with disease pathways, warranting further investigation into its therapeutic applications .

Properties

Molecular Formula

C11H9F3O4

Molecular Weight

262.18 g/mol

IUPAC Name

methyl 3-oxo-3-[4-(trifluoromethoxy)phenyl]propanoate

InChI

InChI=1S/C11H9F3O4/c1-17-10(16)6-9(15)7-2-4-8(5-3-7)18-11(12,13)14/h2-5H,6H2,1H3

InChI Key

ZIGGGIMUBNTTID-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)C1=CC=C(C=C1)OC(F)(F)F

Origin of Product

United States

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